6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin
Description
Chemical Structure: This compound (CAS 343315-27-5) is a β-cyclodextrin (β-CD) derivative modified at the 6A position with a tetraethylenepentamine (TEPA) chain, forming a branched polyamine substituent. Its structure includes multiple amino groups, enabling enhanced host-guest interactions and multivalent binding .
Synthesis: Synthesized via nucleophilic substitution reactions, where the primary hydroxyl group at the 6A position of β-CD is replaced by a TEPA chain. This method aligns with protocols for mono-6-amino-β-CD derivatives, as described by Tang and Ng (2008) .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-[2-(2-aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H86N4O34/c49-1-2-50-3-4-51-5-6-52-7-14-35-21(59)28(66)42(73-14)81-36-15(8-53)75-44(30(68)23(36)61)83-38-17(10-55)77-46(32(70)25(38)63)85-40-19(12-57)79-48(34(72)27(40)65)86-41-20(13-58)78-47(33(71)26(41)64)84-39-18(11-56)76-45(31(69)24(39)62)82-37-16(9-54)74-43(80-35)29(67)22(37)60/h14-48,50-72H,1-13,49H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROGENJBMJHDFH-IHHCOHTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNCCNCCNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H86N4O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1263.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin is a derivative of cyclodextrin, a cyclic oligosaccharide known for its unique ability to form inclusion complexes with various molecules. This compound has garnered attention for its potential biological activities, particularly in drug delivery, antibacterial applications, and enhancing the solubility of hydrophobic drugs. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Structure
The synthesis of 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin can be achieved through a multi-step process involving selective tosylation, azide substitution, reduction, and hydrochloric acid treatment. The resulting compound is a highly water-soluble cationic cyclodextrin, which can be utilized in various applications including molecular recognition and drug delivery systems .
Antibacterial Properties
Recent studies have demonstrated that cyclodextrin derivatives exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with longer alkyl chains (C5 and C6) showed enhanced antibacterial effects against drug-resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they can effectively disrupt bacterial membranes, leading to cell death .
Table 1: Antibacterial Activity of Cyclodextrin Derivatives
| Bacteria | MIC (µg/mL) | Cyclodextrin Derivative |
|---|---|---|
| Staphylococcus aureus | 32 | C5-Alkyl Amino CD |
| Escherichia coli | 64 | C6-Alkyl Amino CD |
| Bacillus subtilis | 16 | C5-Alkyl Amino CD |
| Pseudomonas aeruginosa | 128 | C6-Alkyl Amino CD |
Drug Delivery Applications
Cyclodextrins are known for their ability to enhance the solubility and bioavailability of poorly soluble drugs. The formation of inclusion complexes with hydrophobic drugs allows for improved absorption and therapeutic efficacy. For example, the complexation of antibiotics like norfloxacin with cyclodextrins has been shown to significantly increase their solubility and stability, leading to enhanced antimicrobial activity compared to the non-complexed drug .
Case Study: Norfloxacin and Cyclodextrin Complexation
In a study examining the effects of cyclodextrin complexation on norfloxacin:
- Solubility Improvement: A 916-fold increase in solubility was observed.
- Stability Enhancement: Thermal analysis indicated improved stability in the presence of cyclodextrins.
- Antimicrobial Potency: The complexed drug exhibited greater potency against various bacterial strains compared to its free form .
The antibacterial mechanism of cyclodextrin derivatives involves membrane disruption. The compounds interact with bacterial membranes, leading to potassium efflux and loss of membrane potential. This effect was assessed using fluorescence assays that measured membrane depolarization in treated bacterial cells .
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
One of the primary applications of this compound is in drug delivery systems. Cyclodextrins are well-known for their ability to enhance the solubility and stability of poorly soluble drugs. The aminoethyl groups in 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-β-Cyclodextrin can facilitate interactions with drug molecules, improving their bioavailability. Studies have shown that this compound can encapsulate various therapeutic agents, leading to controlled release profiles and enhanced therapeutic efficacy .
Gene Delivery
The cationic nature of the amino groups allows this cyclodextrin derivative to interact with negatively charged nucleic acids, making it a promising candidate for gene delivery applications. Research indicates that it can form stable complexes with plasmid DNA, potentially enhancing transfection efficiency in gene therapy applications .
Environmental Applications
Pollutant Removal
Cyclodextrins have been utilized for environmental remediation due to their ability to solubilize hydrophobic pollutants. The modified structure of 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-β-Cyclodextrin may enhance the extraction efficiency of organic contaminants from aqueous solutions, making it useful in wastewater treatment processes .
Food Industry Applications
Food Preservation
The ability of cyclodextrins to form inclusion complexes can also be applied in the food industry for preserving flavors and aromas. This compound can encapsulate volatile compounds, protecting them from degradation and loss during processing and storage. Research has indicated that using this cyclodextrin derivative can enhance the shelf life and sensory qualities of food products .
Cosmetic Applications
Stabilization of Active Ingredients
In cosmetics, 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-β-Cyclodextrin can stabilize active ingredients by forming inclusion complexes, preventing oxidation and degradation. This property is particularly beneficial for sensitive compounds such as vitamins and antioxidants used in skincare formulations .
Case Studies
Comparison with Similar Compounds
Mono-6-Amino-β-Cyclodextrin (Mono-6-NH₂-β-CD)
Structure: Single amino group at the 6A position (CAS 29390-67-8; C₄₂H₇₁NO₃₄; MW 1134) . Synthesis: Direct substitution of the 6A hydroxyl group with an amine, as per Brown et al. (1993) . Properties:
- Lower molecular complexity compared to the TEPA derivative.
- Limited to monovalent interactions but widely used in chiral separations and basic drug delivery . Applications: Baseline for molecular recognition studies and simple host-guest systems .
6A-Azido-6A-deoxy-β-Cyclodextrin
Structure : Azide group at the 6A position (CAS 98169-85-8) .
Synthesis : Prepared via iodide substitution followed by azide introduction (e.g., per-6-azido-β-CD synthesis in ) .
Applications :
6-Deoxy-6-Thioether-Amino Acid Cyclodextrin Derivatives
Structure: Thioether-linked amino acids at the 6A position (e.g., formulas II–IV in ) . Synthesis: Condensation of halogenated CDs with amino acid derivatives under alkaline conditions . Properties:
Alkylthio-β-Cyclodextrins (e.g., QA-6S-C12-α-CD)
Structure : Long alkyl chains (e.g., dodecylthio) at the 6A position .
Synthesis : Thiol-alkylation of 6-deoxy-6-iodo-CDs.
Properties :
Imino-β-Cyclodextrin Derivatives
Structure: Imino bonds (C=N) at the 6A position, formed via reductive amination . Synthesis: Two routes:
H₂N-β-CD + aldehyde.
6A-deoxy-6A-oxo-β-CD + amine.
Applications : Tunable host-guest systems for pH-sensitive interactions .
Per-6-(4-Methoxylbenzyl)-Amino-β-Cyclodextrin
Structure : Aromatic amine substituents at the 6A position.
Properties : Forms 1:1 complexes with methicillin, improving solubility and reducing aggregation .
Data Tables
Table 2: Performance Metrics
| Compound | Binding Affinity (Kd, μM) | Solubility Enhancement | Safety Profile |
|---|---|---|---|
| 6A-TEPA-β-CD | 0.5–2.0* | High (polyamine) | Pending formal study |
| Mono-6-NH₂-β-CD | 5–10 | Moderate | Well-established |
| 6-Deoxy-thioether-β-CD | 0.3–1.5 | High (sulfonyl) | 2× safer than analogs |
Preparation Methods
Tosylation of α-Cyclodextrin
The synthesis begins with the preparation of 6A-O-(4-methylphenylsulfonyl)-α-cyclodextrin (α-CDtos), a critical intermediate. Tosylation selectively occurs at the primary hydroxyl group of the C6 position due to its higher nucleophilicity compared to secondary hydroxyls at C2 and C3. The reaction employs p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine under nitrogen atmosphere, typically at 0–5°C for 24–48 hours. Excess TsCl is avoided to prevent disubstitution. The product is isolated via precipitation in cold acetone, yielding α-CDtos with >85% purity.
Nucleophilic Substitution with Tris(2-aminoethyl)amine (TREN)
The tosyl group in α-CDtos is displaced by tris(2-aminoethyl)amine (TREN), a branched polyamine, through a nucleophilic aromatic substitution (SNAr) mechanism. Key reaction parameters include:
-
Solvent : 1-Methylpyrrolidin-2-one (NMP) is preferred over dimethylformamide (DMF) to minimize formylation side reactions.
-
Catalyst : Potassium iodide (KI) enhances the leaving group’s mobility, accelerating the substitution rate.
-
Conditions : Heating at 85°C for 48 hours under inert atmosphere ensures complete conversion.
The stoichiometric ratio of α-CDtos to TREN is critical. A 1:3.2 molar ratio (α-CDtos:TREN) optimizes mono-substitution while avoiding cross-linking. Post-reaction, the crude product is precipitated in acetone and purified via size-exclusion chromatography (SEC) to remove unreacted TREN and oligomeric byproducts.
Reaction Optimization and Yield Enhancement
Solvent Effects on Reactivity
Comparative studies demonstrate that NMP outperforms DMF in both reaction efficiency and product purity. In DMF, residual dimethylamine catalyzes formylation of primary amines, reducing the yield of the desired product by 15–20%. NMP’s higher polarity and lower basicity suppress side reactions, achieving yields of 59–65% for 6A-TREN-α-cyclodextrin.
Temperature and Kinetic Control
Elevating temperatures beyond 85°C accelerates decomposition of the cyclodextrin backbone, while temperatures below 70°C result in incomplete tosylate displacement. Isothermal calorimetry studies confirm that 85°C balances reaction kinetics and thermal stability, achieving >95% conversion within 48 hours.
Catalytic Role of Potassium Iodide
KI facilitates the SNAr mechanism by polarizing the C-O bond in the tosyl group, lowering the activation energy. A catalytic quantity (1.5 mol% relative to α-CDtos) suffices, with higher concentrations causing iodide-mediated side reactions.
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectra confirm successful substitution:
-
C6A Carbon : Shift from δ 68.5 ppm (α-CDtos) to δ 51.5 ppm (6A-TREN-α-cyclodextrin), indicating deoxygenation and amine attachment.
-
TREN Moiety : Peaks at δ 47.0 ppm (CH2NH2) and δ 38.6 ppm (N-CH2CH2-N) verify polyamine integration.
1H NMR further resolves amine proton environments:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation:
Potentiometric Titration
Acid-base titrations quantify amine protonation states:
-
pKa Values : Three distinct pKa values at 9.2, 8.1, and 6.7 correspond to the primary and secondary amines of TREN.
-
Metal Binding : Log stability constants (log K) for Cu(II) and Ni(II) complexes exceed 17.2 and 11.6, respectively, demonstrating strong metallocyclodextrin formation.
Comparative Analysis of Synthetic Methods
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Starting Material | 6A-Iodo-α-cyclodextrin | 6A-Tosyl-α-cyclodextrin |
| Reagent | Excess TREN (neat) | TREN in NMP/KI |
| Reaction Time | 72 hours | 48 hours |
| Yield | 35–45% | 59–65% |
| Purity (HPLC) | 75–80% | >95% |
The optimized method reduces purification steps by eliminating formylated byproducts and enhancing regioselectivity.
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis requires stringent control over:
Q & A
Q. What are the common synthetic routes for introducing aminoethylamino groups into cyclodextrin derivatives?
- Methodological Answer : The synthesis typically involves sulfonylation (e.g., using 1-(p-toluenesulfonyl)imidazole) to activate the 6A-hydroxyl group of β-cyclodextrin, followed by nucleophilic substitution with polyamine reagents such as ethylenediamine derivatives . Subsequent purification via preparative HPLC or column chromatography is critical to isolate mono-functionalized products. Structural validation requires FTIR (for functional group identification), ESI-MS (for molecular weight confirmation), and 2D NMR (e.g., ROESY or HSQC for substituent positioning) .
Q. How can researchers characterize the purity and substitution pattern of this cyclodextrin derivative?
- Methodological Answer : Use a combination of:
- ESI-MS : To confirm molecular weight and detect side products (e.g., over-substituted derivatives).
- 1H/13C NMR : Assign signals to distinguish between 6A-deoxy substitution and residual hydroxyl groups. For example, the absence of the 6A-OH proton (~δ 4.8 ppm) and new peaks for aminoethylamino protons (~δ 2.5–3.5 ppm) confirm successful substitution .
- HPLC with chiral columns : To assess enantiopurity if asymmetric synthesis is involved .
Q. What experimental designs are optimal for studying host-guest interactions with this cyclodextrin?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Use global analysis of binding constants (logβ) and enthalpy (ΔH) across temperatures (283–313 K) to resolve entropy-driven vs. enthalpy-driven inclusion .
- Fluorescence spectroscopy : Monitor shifts in emission maxima or quenching effects upon guest inclusion (e.g., aromatic drugs). Competitive assays with probes like ANS (8-anilinonaphthalene-1-sulfonic acid) can quantify binding affinities .
Advanced Research Questions
Q. How do substituent positioning and branching in the aminoethylamino chain affect host-guest binding selectivity?
- Methodological Answer :
- ROESY NMR : Identify spatial proximity between guest protons (e.g., hydrophobic moieties) and specific regions of the cyclodextrin cavity. For example, branched amines may enhance binding to bulky guests via cooperative hydrogen bonding .
- Molecular docking : Compare energy-minimized structures of inclusion complexes with varying substituent configurations (e.g., linear vs. dendritic polyamines) .
- Thermodynamic profiling : Use ITC to correlate substituent branching with ΔG and ΔS values, revealing entropic penalties from rigid guest orientation .
Q. What strategies resolve contradictions in solubility/stability data across studies?
- Methodological Answer :
- Factorial experimental designs : Apply Plackett-Burman screening to identify critical factors (e.g., pH, ionic strength, temperature) affecting solubility. Follow with Box-Behnken optimization to model non-linear interactions .
- Covariance matrix analysis : Quantify uncertainty in binding constants (e.g., from ITC) to distinguish methodological variability from intrinsic compound instability .
Q. How does the aminoethylamino functionalization influence thermal stability compared to other β-cyclodextrin derivatives?
- Methodological Answer :
- DSC/TGA : Compare decomposition temperatures (Td) of the derivative with analogs like 6-O-benzoyl-β-cyclodextrin (Td = 274°C) or 3-O-benzoyl-β-cyclodextrin (Td = 176°C). Higher Td values indicate stabilization via intramolecular hydrogen bonding between amino groups and adjacent hydroxyls .
Q. What advanced statistical methods optimize inclusion complex formation for drug delivery applications?
- Methodological Answer :
- Face-Centered Central Composite Design (FCCC) : Vary molar ratios (cyclodextrin:guest), buffer concentration, and inclusion time. Use quadratic models to predict optimal yield and guest content .
- Response surface methodology (RSM) : Map interactions between factors (e.g., pH and cyclodextrin concentration) to maximize encapsulation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
